[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 944901-69-3
VCID: VC7900081
InChI: InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
SMILES: C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

CAS No.: 944901-69-3

Cat. No.: VC7900081

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine - 944901-69-3

Specification

CAS No. 944901-69-3
Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
IUPAC Name [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Standard InChI InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Standard InChI Key RNPITVFPXBNOFU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is C₉H₈ClN₃O, with a molecular weight of 209.63 g/mol. The structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-chlorophenyl group introduces electron-withdrawing effects due to the chlorine atom’s inductive properties, while the methanamine side chain enhances solubility and potential for hydrogen bonding .

Key physicochemical properties inferred from analogous oxadiazoles include:

  • LogP (octanol-water partition coefficient): ~2.1 (moderate lipophilicity, favoring membrane permeability) .

  • pKa: The amine group (NH₂) has a pKa of ~9.5, making it partially protonated at physiological pH .

  • Melting Point: Estimated 180–190°C, based on structurally related 1,2,4-oxadiazoles .

Synthesis and Optimization

The synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically follows established routes for 1,2,4-oxadiazoles, modified to incorporate the 3-chlorophenyl and methanamine groups.

Cyclocondensation of Amidoximes

A common method involves the reaction of 3-chlorobenzamidoxime with methyl cyanoacetate under basic conditions. The amidoxime acts as a bifunctional nucleophile, attacking the electrophilic carbon of the cyanoacetate to form the oxadiazole ring . Subsequent reduction of the ester group to the primary amine is achieved using lithium aluminum hydride (LiAlH₄) .

Reaction Scheme:

  • 3-Cl-C₆H₄-C(=NOH)-NH₂+NC-CH₂-COOCH₃Base3-Cl-C₆H₄-C₃N₂O-CH₂-COOCH₃\text{3-Cl-C₆H₄-C(=NOH)-NH₂} + \text{NC-CH₂-COOCH₃} \xrightarrow{\text{Base}} \text{3-Cl-C₆H₄-C₃N₂O-CH₂-COOCH₃}

  • 3-Cl-C₆H₄-C₃N₂O-CH₂-COOCH₃LiAlH₄3-Cl-C₆H₄-C₃N₂O-CH₂-CH₂NH₂\text{3-Cl-C₆H₄-C₃N₂O-CH₂-COOCH₃} \xrightarrow{\text{LiAlH₄}} \text{3-Cl-C₆H₄-C₃N₂O-CH₂-CH₂NH₂}

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. For example, reacting 3-chlorophenylacetic acid hydrazide with cyanogen bromide (BrCN) under microwave conditions (150°C, 20 min) yields the oxadiazole core with >85% efficiency .

ActivityTargetPotential MechanismReference Model
CytotoxicityTopoisomerase IIαDNA intercalationMCF-7 cells
AntibacterialPenicillin-binding proteinCell wall synthesis inhibitionS. aureus
AntifungalErgosterol biosynthesisLanosterol demethylase inhibitionC. albicans
NeuroprotectivemGlu5 receptorAllosteric modulationRat cortical neurons

Industrial and Materials Science Applications

Beyond pharmacology, this compound’s rigid heterocyclic structure and halogen content make it valuable in materials science.

Organic Electronics

Chlorophenyl-oxadiazoles serve as electron-transport layers in OLEDs due to high electron affinity (~3.1 eV). Devices incorporating similar derivatives achieve luminance efficiencies of 15 cd/A .

Polymer Stabilizers

The chlorine atom quenches free radicals, extending polymer lifespan. Blending 0.5 wt% into polyethylene reduces UV-induced degradation by 40% .

Comparison with Structural Analogs

The 3-chlorophenyl group confers distinct advantages over other substituents:

vs. 3-Fluorophenyl Analog

  • Electron Effects: Chlorine’s stronger -I effect increases oxidative stability.

  • Bioactivity: Chlorine’s larger size may improve target binding but reduce solubility.

vs. 4-Chlorophenyl Analog

  • Stereoelectronics: Para-substitution diminishes steric hindrance, potentially enhancing enzyme inhibition.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step routes hinder industrial production.

  • Toxicity Data: In vivo profiles remain uncharacterized.

Future research should prioritize:

  • High-Throughput Screening for undiscovered bioactivities.

  • Green Chemistry Approaches to optimize synthesis.

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